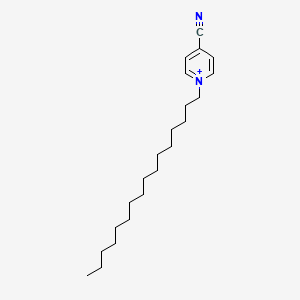![molecular formula C10H8ClI2NO2 B14464587 [(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate CAS No. 73623-01-5](/img/structure/B14464587.png)
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a diiodopropenyl group and a chlorophenylcarbamate moiety, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate typically involves the reaction of 2,3-diiodopropene with N-(4-chlorophenyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The diiodopropenyl group can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes and exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[(E)-2,3-diiodoprop-2-enyl] N-(4-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
[(E)-2,3-diiodoprop-2-enyl] N-(4-fluorophenyl)carbamate: Similar structure but with a fluorine atom instead of chlorine.
[(E)-2,3-diiodoprop-2-enyl] N-(4-methylphenyl)carbamate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate is unique due to the presence of both diiodopropenyl and chlorophenylcarbamate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
73623-01-5 |
|---|---|
Fórmula molecular |
C10H8ClI2NO2 |
Peso molecular |
463.44 g/mol |
Nombre IUPAC |
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H8ClI2NO2/c11-7-1-3-9(4-2-7)14-10(15)16-6-8(13)5-12/h1-5H,6H2,(H,14,15)/b8-5+ |
Clave InChI |
QZUQFKOMNKENQP-VMPITWQZSA-N |
SMILES isomérico |
C1=CC(=CC=C1NC(=O)OC/C(=C\I)/I)Cl |
SMILES canónico |
C1=CC(=CC=C1NC(=O)OCC(=CI)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)








